molecular formula C11H14O4 B8363040 m-(2,2-Dimethoxyethoxy)benzaldehyde

m-(2,2-Dimethoxyethoxy)benzaldehyde

Cat. No. B8363040
M. Wt: 210.23 g/mol
InChI Key: FULITOZYCJPVDN-UHFFFAOYSA-N
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Patent
US04272620

Procedure details

In 10 ml of 2-ethoxyethyl alcohol were dissolved 4.88 g of m-hydroxybenzaldehyde and 1.65 g of caustic soda. The resultant solution, after addition thereto of 7.4 g of bromoacetaldehyde dimethylacetal, was refluxed for 20 hours. The resultant reaction solution was cooled, mixed with benzene, washed once with water and then washed with a dilute alkali solution until the hydroxyaldehyde was completely removed. When the benzene solution was desiccated over anhydrous potassium carbonate and then distilled, there was obtained 3.6 g of m-formylphenoxyacetaldehyde dimethyl acetal (bp3 138° C.). By repeating this procedure faithfully by using o-hydroxybenzaldehyde, there were obtained o-formylphenoxyacetaldehyde dimethylacetal (bp5 147° C.) and γ-(p-formylphenoxy)-butylaldehyde dimethyl acetal (bp3 168° C.).
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.65 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6]Br.[CH:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH2:16]([O:18]CCO)C>>[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6][O:1][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH:16]=[O:18])[CH:11]=1 |f:0.1|

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
COC(CBr)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
1.65 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
WASH
Type
WASH
Details
washed once with water
WASH
Type
WASH
Details
washed with a dilute alkali solution until the hydroxyaldehyde
CUSTOM
Type
CUSTOM
Details
was completely removed
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=CC(=CC=C1)C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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